LTX-315 is a synthetic, cationic, amphipathic nonapeptide designed for the treatment of solid tumors. [, ] It is derived from bovine lactoferricin, a naturally occurring antimicrobial peptide found in milk and other bodily fluids. [, ] LTX-315 exhibits potent oncolytic activity against a broad range of cancer cells, including those resistant to traditional chemotherapy. [, ] It demonstrates a favorable safety profile with lower toxicity towards normal cells compared to many existing anticancer agents. [, ] LTX-315 is currently being investigated in clinical trials for its potential as an antitumor agent, primarily through intratumoral administration. [, , , , , , , ]
LTX-315 is a synthetic cationic oncolytic peptide that has garnered attention for its potent anticancer properties while exhibiting limited toxicity to non-malignant cells. It was developed as an analogue of bovine lactoferricin and has shown efficacy in inducing immunogenic tumor cell death and stimulating tumor-specific immune responses across various experimental models. The mechanism of action involves the activation of dendritic cells and the triggering of multiple intracellular signaling pathways, which are crucial for effective anticancer immunity .
LTX-315 is classified as an oncolytic peptide, specifically a 9-mer cationic peptide. It is derived from the antimicrobial protein lactoferricin, which is known for its ability to disrupt cellular membranes. The peptide has undergone several chemical modifications to enhance its anticancer activity, including the incorporation of hydrophobic amino acids .
The synthesis of LTX-315 involves solid-phase peptide synthesis techniques, allowing for the precise incorporation of amino acids. This method provides high purity and yield, essential for biological applications. The peptide's sequence is K-K-W-W-K-K-W-Dip-K-NH2, where "Dip" represents 3,3-diphenylalanine, a non-natural amino acid that contributes to its hydrophobic characteristics .
Recent studies have focused on optimizing the stability and efficacy of LTX-315 through structural modifications. These modifications aim to enhance its interaction with target cells while minimizing potential side effects .
LTX-315 exhibits an amphipathic α-helical structure, which is critical for its interaction with lipid membranes. Computational modeling has suggested that this conformation allows the peptide to preferentially permeabilize mitochondrial membranes, leading to cell death in cancerous tissues .
The molecular formula of LTX-315 is C78H106N18O9, with a molecular weight of approximately 1,469.8 g/mol. The structural characteristics enable it to interact effectively with both lipid bilayers and intracellular components .
LTX-315 primarily induces necrosis in cancer cells through mitochondrial membrane permeabilization. This process is characterized by the release of damage-associated molecular patterns (DAMPs), such as ATP and high mobility group box 1 protein (HMGB1), which play critical roles in eliciting immune responses .
The peptide's interaction with cellular membranes can be quantified through biophysical assays that measure changes in membrane capacitance and conductance upon treatment with LTX-315 . These reactions are pivotal in understanding how LTX-315 triggers immunogenic cell death.
LTX-315 activates dendritic cells via two primary pathways: direct activation through Toll-like receptor signaling and indirect activation through the release of nucleic acids from damaged cancer cells. This dual mechanism leads to enhanced dendritic cell maturation and promotes type 1 interferon production, crucial for initiating robust immune responses against tumors .
The signal transducer myeloid differentiation response gene 88 (MyD88) is essential for mediating these effects, highlighting the importance of specific intracellular signaling pathways in LTX-315's anticancer activity .
LTX-315 is characterized by its solubility in aqueous solutions due to its cationic nature. Its amphipathic structure facilitates interactions with lipid membranes, making it effective in targeting cancerous cells while sparing normal tissues .
The peptide's stability under physiological conditions has been evaluated, indicating that it maintains its structural integrity over time, which is crucial for therapeutic applications .
LTX-315 is currently being investigated in clinical trials for various cancers, including melanoma, breast cancer, lymphoma, and carcinoma. Its ability to stimulate immune responses makes it a promising candidate for combination therapies aimed at enhancing the effectiveness of existing treatments .
Additionally, ongoing research aims to explore its potential in other therapeutic areas beyond oncology, given its immunomodulatory properties .
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3